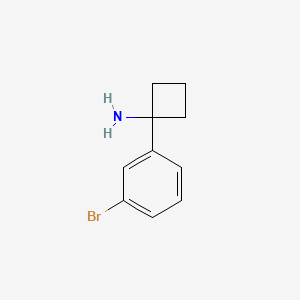

1-(3-Bromophenyl)cyclobutanamine

CAS No.: 1098349-39-3

Cat. No.: VC2913078

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1098349-39-3 |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | 1-(3-bromophenyl)cyclobutan-1-amine |

| Standard InChI | InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 |

| Standard InChI Key | WIXMLWFYSVFSNY-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C2=CC(=CC=C2)Br)N |

| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)Br)N |

Introduction

1-(3-Bromophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12BrN. It features a cyclobutane ring bonded to a phenyl group, with a bromine atom located at the meta position (3-position) of the phenyl ring. This unique substitution pattern contributes to its chemical properties and potential biological activities. The compound is often encountered in research settings, particularly in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1-(3-Bromophenyl)cyclobutanamine can be accomplished through several methods, including traditional batch processes and more advanced techniques using continuous flow reactors. These methods are essential for optimizing reaction conditions and improving scalability for production purposes.

Biological Activity and Potential Applications

Research indicates that 1-(3-Bromophenyl)cyclobutanamine may exhibit significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have shown potential as therapeutic agents due to their interactions with biological targets. The brominated phenyl moiety may enhance lipophilicity and alter binding affinities to various receptors, making it a candidate for further investigation in drug discovery.

Comparison with Related Compounds

Several compounds share structural similarities with 1-(3-Bromophenyl)cyclobutanamine, each exhibiting unique properties based on the halogen substitution:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(4-Bromophenyl)cyclobutanamine | Bromine at the para position | Different electronic properties due to substitution |

| 1-(3-Chlorophenyl)cyclobutanamine | Chlorine instead of bromine | May exhibit different reactivity and biological activity |

| 1-(3-Fluorophenyl)cyclobutanamine | Fluorine instead of bromine | Altered lipophilicity and potential receptor interactions |

| 1-(3-Iodophenyl)cyclobutanamine | Iodine instead of bromine | Increased molecular weight; may affect biological interactions |

Research Findings and Future Directions

Studies of 1-(3-Bromophenyl)cyclobutanamine's interactions with biological targets are crucial for understanding its pharmacological potential. Preliminary investigations suggest that the compound may interact with various receptors or enzymes, influencing biological pathways. Such studies are essential for elucidating its mechanism of action and therapeutic viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume